molecular formula C10H13N5O2 B2807423 3-Methyl-8-(methylamino)-7-prop-2-enylpurine-2,6-dione CAS No. 377052-18-1

3-Methyl-8-(methylamino)-7-prop-2-enylpurine-2,6-dione

Cat. No. B2807423
CAS RN: 377052-18-1
M. Wt: 235.247
InChI Key: FVGKLOAHTZYIAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-8-(methylamino)-7-prop-2-enylpurine-2,6-dione, also known as MPA or NSC 2170, is a synthetic purine derivative that has been widely used in scientific research. Its unique chemical structure and properties make it a valuable tool in various fields of study, including biochemistry, pharmacology, and molecular biology.

Scientific Research Applications

G-quadruplexes and Stability Studies

G-quadruplexes, comprising modified constituents including purine analogs, are extensively studied for their structural stability and potential in therapeutic applications. The incorporation of analogs like 2-aminopurine and 8-methylguanine into G-quadruplex forming sequences enhances the understanding of their stability and structural configurations, which is crucial for developing novel therapeutic strategies (Sagi, 2014).

Pharmacogenetics and Thiopurine Therapy

The pharmacogenetics of thiopurine metabolism, especially the role of thiopurine methyltransferase (TPMT) in influencing drug efficacy and toxicity, has significant implications in personalized medicine. Studies have underscored the importance of TPMT testing prior to thiopurine therapy to predict adverse effects and tailor treatment plans accordingly, demonstrating the relevance of purine analogs in clinical pharmacology (Sanderson et al., 2004).

Environmental and Biological Activities

Research on compounds structurally related to 3-Methyl-8-(methylamino)-7-prop-2-enylpurine-2,6-dione has explored their environmental fate and biological activities. For instance, the herbicide mesotrione, with a distinct molecular structure, offers insights into the environmental impact and safety evaluation of chemically related compounds, contributing to sustainable agricultural practices and environmental protection (Carles et al., 2017).

Chemical and Enzymatic Analysis

The development of sensitive and specific assays for the quantification and analysis of purine derivatives in pharmaceutical formulations showcases the ongoing advancements in analytical chemistry. Such methods are crucial for ensuring the quality and efficacy of medications containing purine analogs, underscoring the chemical's importance in drug development and quality control processes (Rode & Tajne, 2021).

properties

IUPAC Name

3-methyl-8-(methylamino)-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2/c1-4-5-15-6-7(12-9(15)11-2)14(3)10(17)13-8(6)16/h4H,1,5H2,2-3H3,(H,11,12)(H,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGKLOAHTZYIAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(N1CC=C)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Allyl-3-methyl-8-methylamino-3,7-dihydro-purine-2,6-dione

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